molecular formula C13H22N4O3 B1666649 Trione

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Cat. No.: B1666649
M. Wt: 282.34 g/mol
InChI Key: VOYADQIFGGIKAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It binds to both wild-type and T877 mutant androgen receptors, selectively inhibiting T877 with an IC50 value of 0.82 μM . AH3960 is primarily used for research purposes and has shown potential in various scientific applications.

Preparation Methods

Industrial production methods for AH3960 are not well-documented, as the compound is mainly used for research purposes and not for commercial production. The synthesis is typically carried out in a laboratory setting under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

AH3960 undergoes various chemical reactions, including:

    Oxidation: AH3960 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: AH3960 can undergo substitution reactions, where specific functional groups are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

AH3960 has a wide range of scientific research applications, including:

Mechanism of Action

AH3960 exerts its effects by binding to specific molecular targets:

    Androgen Receptor: AH3960 binds to both wild-type and T877 mutant androgen receptors, inhibiting their activity. .

    Parathyroid Hormone Receptor-1 (PTHR1): AH3960 acts as an agonist of PTHR1, binding to the receptor and activating its signaling pathways. .

Comparison with Similar Compounds

AH3960 is unique in its dual activity as both an androgen receptor antagonist and a PTHR1 agonist. Similar compounds include:

AH3960’s uniqueness lies in its ability to selectively inhibit the T877 mutant androgen receptor while also activating PTHR1, making it a valuable tool for research in both receptor pathways.

Properties

IUPAC Name

1,3-dibutyl-4-hydroxy-2,6-dioxopyrimidine-5-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3/c1-3-5-7-16-11(18)9(10(14)15)12(19)17(13(16)20)8-6-4-2/h18H,3-8H2,1-2H3,(H3,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYADQIFGGIKAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=O)N(C1=O)CCCC)C(=N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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